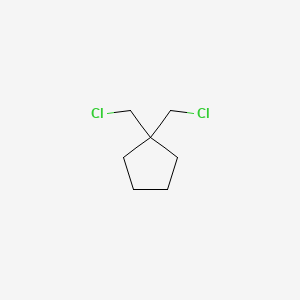

1,1-Bis(chloromethyl)cyclopentane

Description

Properties

CAS No. |

61972-39-2 |

|---|---|

Molecular Formula |

C7H12Cl2 |

Molecular Weight |

167.07 g/mol |

IUPAC Name |

1,1-bis(chloromethyl)cyclopentane |

InChI |

InChI=1S/C7H12Cl2/c8-5-7(6-9)3-1-2-4-7/h1-6H2 |

InChI Key |

HRAHOPLFEFORCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis pathway for 1,1-Bis(chloromethyl)cyclopentane

An In-Depth Technical Guide to the Synthesis of 1,1-Bis(chloromethyl)cyclopentane

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthesis pathway for this compound, a valuable spirocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a causal analysis of experimental choices, grounded in established chemical principles. We will detail a two-step synthetic approach commencing with the reduction of a commercially available cyclopentane derivative to a key diol intermediate, followed by its conversion to the target dichlorinated product. This guide includes detailed experimental protocols, mechanistic insights, and data presentation designed to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction and Strategic Overview

This compound is a key synthetic intermediate, primarily utilized as a precursor for more complex molecules, particularly in the construction of spirocyclic systems which are of significant interest in medicinal chemistry and materials science.[1][2] The gem-disubstituted nature of the chloromethyl groups on the cyclopentane ring provides a rigid scaffold for creating intricate three-dimensional structures.

The synthetic strategy detailed herein is a two-stage process designed for efficiency and scalability. The core logic is to first establish the required 1,1-disubstituted carbon framework as a diol, which is a stable and readily purifiable intermediate. This diol is then converted to the target dichloride in the second stage.

The chosen pathway is as follows:

-

Stage 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane. This stage involves the reduction of diethyl cyclopentane-1,1-dicarboxylate to the corresponding diol using a powerful reducing agent.

-

Stage 2: Chlorination of 1,1-Bis(hydroxymethyl)cyclopentane. This stage employs thionyl chloride (SOCl₂) to convert the diol intermediate into the final product, this compound.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane

Principle and Rationale

The initial step focuses on creating the diol precursor, 1,1-bis(hydroxymethyl)cyclopentane. The most direct method to achieve this is through the reduction of an ester. Diethyl cyclopentane-1,1-dicarboxylate is an ideal starting material due to its commercial availability and the stability of the ester functional groups.

For the reduction of esters to primary alcohols, lithium aluminum hydride (LiAlH₄) is the reagent of choice. Its high reactivity ensures a complete and efficient conversion where milder reducing agents, such as sodium borohydride, would be ineffective. The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of diethyl cyclopentane-1,1-dicarboxylate.[3]

Table 1: Reagents and Materials for Stage 1

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Diethyl cyclopentane-1,1-dicarboxylate | C₁₁H₁₈O₄ | 214.26 | 23.3 g (0.109 mol) | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | 5.8 g (0.153 mol) | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 cm³ | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

| Saturated Brine Solution | NaCl(aq) | - | As needed | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with lithium aluminum hydride (2.3 g) and anhydrous THF (150 cm³). The resulting suspension is stirred and cooled to 0°C in an ice bath under a nitrogen atmosphere.

-

Substrate Addition: A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in anhydrous THF (50 cm³) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 17 hours.

-

Monitoring and Completion: Reaction progress is monitored by GLC analysis. If starting material is present, additional portions of LiAlH₄ (up to 3.5 g total) are carefully added, and the mixture is stirred until the reaction is complete.[3]

-

Workup: The reaction is carefully quenched by pouring the mixture into a beaker containing diethyl ether and water. The aqueous layer is separated and extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, 1,1-bis(hydroxymethyl)cyclopentane, as an off-white solid.[3]

Stage 2: Chlorination of 1,1-Bis(hydroxymethyl)cyclopentane

Principle and Rationale

The conversion of the primary alcohol groups of the diol to alkyl chlorides is effectively achieved using thionyl chloride (SOCl₂). This reagent is particularly advantageous for several reasons:

-

High Efficacy: It readily converts primary alcohols to alkyl chlorides.

-

Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they are easily removed from the reaction mixture.[4][5]

-

Control: The reaction can be run neat or in a variety of aprotic solvents.

The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.[4][6]

Experimental Protocol

Safety Precaution: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Table 2: Reagents and Materials for Stage 2

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Role |

| 1,1-Bis(hydroxymethyl)cyclopentane | C₇H₁₄O₂ | 130.18 | 12.9 g (0.099 mol) | Starting Material |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 29.5 g (0.248 mol) | Chlorinating Agent |

| Pyridine (optional catalyst) | C₅H₅N | 79.10 | Catalytic amount | Catalyst |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap (to neutralize HCl and SO₂), and a dropping funnel under a nitrogen atmosphere.

-

Reagent Addition: The diol (12.9 g) is dissolved in anhydrous DCM (100 mL) in the flask and cooled to 0°C in an ice bath.

-

Chlorinating Agent Addition: Thionyl chloride (29.5 g, 2.5 equivalents) is added dropwise via the dropping funnel over 30 minutes. A catalytic amount of pyridine can be added to accelerate the reaction if necessary.[4]

-

Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: The mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed by distillation or rotary evaporation.

-

Purification: The crude residue is redissolved in diethyl ether or DCM and carefully washed with water, saturated sodium bicarbonate solution, and finally brine.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The final product can be purified by vacuum distillation.

Reaction Mechanism

The chlorination of an alcohol with thionyl chloride is a classic substitution reaction. The mechanism involves two key stages:

-

Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation, forms an alkyl chlorosulfite intermediate.[4]

-

Nucleophilic Substitution: The chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. This can occur through two primary pathways:

-

Sₙi (Substitution Nucleophilic internal): The chloride is delivered from the chlorosulfite group itself, leading to retention of configuration. This often occurs in the absence of a base.[6][8]

-

Sₙ2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, the chloride ion attacks from the backside of the carbon-oxygen bond, leading to an inversion of configuration.[8][9]

-

For a primary alcohol like 1,1-bis(hydroxymethyl)cyclopentane where no stereocenter is present at the reaction site, the distinction is mechanistically interesting but does not affect the final product's constitution.

Caption: Mechanism of alcohol chlorination.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the LiAlH₄ reduction of diethyl cyclopentane-1,1-dicarboxylate to form the intermediate 1,1-bis(hydroxymethyl)cyclopentane, followed by chlorination with thionyl chloride. This guide provides the necessary theoretical understanding and practical protocols for researchers to successfully synthesize this valuable building block. Careful attention to anhydrous conditions and safety protocols, particularly during the chlorination step, is paramount for a successful and safe outcome.

References

-

PrepChem.com. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link]

-

The Royal Society of Chemistry. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

-

Khramtsov, V. V., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(15), 4935. [Link]

-

Katritzky, A. R., et al. (1996). Spirocyclic tetrahydropyrimidines derived from pentaerythritol. Journal of Heterocyclic Chemistry, 33(4), 1257-1261. [Link]

-

Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]

-

Unknown. Thionyl Chloride Reaction on Alcohol: SNi Mechanism. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Marangoni, D. G., et al. (2002). Synthesis of disulfates by reaction of pentaerythritol spirobicyclic... Journal of Surfactants and Detergents, 5(3), 245-252. [Link]

-

Wikipedia. Pentaerythritol. [Link]

- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

- GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.

-

Marangoni, D. G., et al. (1999). Synthesis of surfactants based on pentaerythritol. II. Anionic gemini surfactants. Langmuir, 15(25), 8683-8689. [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Organic Syntheses. (2004). PREPARATION OF (S)-2-(p-TOLYL)PROPIONYL CHLORIDE. Organic Syntheses, 81, 238. [Link]

Sources

- 1. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. prepchem.com [prepchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. careerendeavour.com [careerendeavour.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,1-Bis(chloromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(chloromethyl)cyclopentane is a halogenated cycloalkane characterized by a cyclopentane ring geminally substituted with two chloromethyl groups. While specific literature on this exact molecule is not abundant, its structural motifs are of significant interest in synthetic organic chemistry and medicinal chemistry. Geminal bis(chloromethyl) groups are versatile synthetic handles for introducing quaternary centers and for constructing spirocyclic and bicyclic systems. The cyclopentane scaffold itself is a common feature in a variety of natural products and pharmacologically active compounds, valued for its conformational properties and metabolic stability.

This guide provides a comprehensive overview of this compound, including its chemical identifiers, inferred physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications, particularly in the realm of drug discovery. Due to the limited publicly available data for this specific compound, information will be supplemented with data from structurally related analogues to provide a robust and practical resource for laboratory professionals.

Chemical Identifiers and Properties

Precise experimental data for this compound is not extensively documented. However, its key identifiers and predicted properties can be established based on its structure and comparison with analogous compounds.

| Identifier | Value | Source |

| CAS Number | 61972-39-2 | [1] |

| IUPAC Name | This compound | Inferred from IUPAC nomenclature |

| Molecular Formula | C₇H₁₂Cl₂ | Inferred from structure; consistent with isomers[2] |

| Molecular Weight | 167.07 g/mol | Calculated based on formula; consistent with isomers[2] |

| Canonical SMILES | C1CCC(C1)(CCl)CCl | Inferred from structure |

| Appearance | Colorless liquid (Predicted) | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Immiscible with water; Soluble in organic solvents (Predicted) | Inferred from general properties of haloalkanes |

Molecular Structure and Features

The structure of this compound features a central quaternary carbon atom bonded to a five-membered ring and two chloromethyl groups. This arrangement has significant implications for its reactivity and synthetic utility.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

Plausible Synthetic Pathways

A related synthesis for 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane starts from 3-chloro-2-chloromethyl-1-propene and proceeds via a phase-transfer dibromocyclopropanation[3]. This highlights the use of substituted alkenes as precursors for gem-dihalocycloalkanes.

Expected Reactivity

The reactivity of this compound is dominated by the two primary alkyl chloride groups. These groups are susceptible to nucleophilic substitution reactions (Sₙ2), making the molecule a valuable bifunctional electrophile.

-

Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to form disubstituted products. The geminal arrangement allows for the synthesis of spirocyclic compounds if a dinucleophile is used. For example, reaction with a primary amine could lead to the formation of a spiro-azacyclic system.

-

Grignard Reagent Formation: The chloromethyl groups can be converted into Grignard reagents by reacting with magnesium metal. This would create a di-Grignard reagent, a powerful tool for carbon-carbon bond formation.

-

Elimination Reactions: Under strongly basic conditions, elimination reactions could potentially occur, although substitution is generally favored for primary alkyl halides.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a building block for more complex molecular architectures relevant to drug discovery.

Scaffold for Bioisosteres

The cyclopentane ring is a well-regarded scaffold in medicinal chemistry. The ability to functionalize it at the C1 position with two points of diversity makes this compound an attractive starting material. Furthermore, it can serve as a precursor to strained bicyclic systems, such as bicyclo[1.1.1]pentanes (BCPs). BCPs are recognized as non-classical bioisosteres of phenyl rings and are increasingly used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability[4][5]. The synthesis of BCPs often involves precursors like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, a structurally similar compound[3][6].

Synthesis of Novel Spirocyclic Compounds

Spirocycles are three-dimensional structures that are of growing interest in drug design as they can provide novel intellectual property and improved pharmacological profiles. The reaction of this compound with dinucleophiles provides a direct route to spirocyclic compounds containing a cyclopentane ring.

Experimental Protocols (Representative)

The following is a representative, hypothetical protocol for a common type of reaction involving a bis(alkyl halide), based on general organic synthesis principles.

Representative Protocol: Synthesis of a Spiro-Diamine

-

Objective: To synthesize a spiro-diamine via nucleophilic substitution with a primary amine.

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and acetonitrile.

-

Add potassium carbonate and benzylamine to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to yield the desired spiro-diamine.

-

-

Validation: The structure of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Safety and Handling

-

Hazard Classification (Inferred):

-

Flammability: Likely a flammable liquid and vapor, similar to other cycloalkanes[7][8].

-

Toxicity: May be harmful if swallowed or inhaled. Alkyl halides can be irritants to the skin, eyes, and respiratory system[9].

-

Reactivity: As an alkylating agent, it may be reactive with certain classes of compounds.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[10].

-

Keep away from heat, sparks, and open flames[7].

-

Ground all equipment to prevent static discharge[10].

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[9].

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

References

-

Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Available at: [Link].

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bis(chloromethyl)

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

-

PubChem. (n.d.). (Chloromethyl)cyclopentane. Available at: [Link].

-

PubChem. (n.d.). 1,2-Bis(chloromethyl)cyclopentane. Available at: [Link].

-

Chemistry Stack Exchange. (2020). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Available at: [Link].

- TCI Chemicals. (2023). SAFETY DATA SHEET: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.

- BenchChem. (n.d.). Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis.

-

ChemBK. (n.d.). (CHLOROMETHYL)CYCLOPENTANE. Available at: [Link].

-

ResearchGate. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available at: [Link].

-

NIST. (n.d.). Cyclopentane, 1,1'-[3-(2-cyclopentylethylidene)-1,5-pentanediyl]bis-. Available at: [Link].

- EvitaChem. (n.d.). Buy 1-Butyl-1-(chloromethyl)cyclopentane (EVT-13290290).

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 1,1-Bis-chloromethyl-cyclopropane. Available at: [Link].

- Carl ROTH. (n.d.).

- PENTA. (2023).

Sources

- 1. echemi.com [echemi.com]

- 2. 1,2-Bis(chloromethyl)cyclopentane | C7H12Cl2 | CID 13129029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 6. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

spectroscopic characterization of 1,1-Bis(chloromethyl)cyclopentane

Technical Guide for Structural Validation & Quality Control

Executive Summary & Molecule Profile

Target Molecule: 1,1-Bis(chloromethyl)cyclopentane

CAS Registry Number: 2396-65-8

Molecular Formula: C

This guide provides a rigorous framework for the spectroscopic characterization of this compound. As a gem-disubstituted cycloalkane, this molecule serves as a critical scaffold in medicinal chemistry for limiting conformational freedom (the "Thorpe-Ingold effect") and as a precursor for spiro-cyclic compounds.

The characterization strategy relies on three pillars:

-

Symmetry Verification: Confirming the

symmetry via NMR. -

Functional Group Validation: Quantifying the chlorination efficiency via IR and Carbon NMR.

-

Impurity Profiling: Distinguishing the target from the spiro-ether byproduct and mono-chlorinated intermediates.

Synthesis Context & Impurity Logic

To interpret spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the reduction of diethyl 1,1-cyclopentanedicarboxylate to the diol, followed by chlorination (typically using

Critical Impurity Vectors:

-

Precursor: 1,1-Bis(hydroxymethyl)cyclopentane (Incomplete reaction).

-

Side Product: 2-oxaspiro[3.4]octane (Intramolecular cyclization of the intermediate chloro-alcohol).

-

Hydrolysis: Reversion to alcohols upon improper storage.

Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Characterization

The molecule possesses a plane of symmetry passing through C1 (the quaternary carbon) and bisecting the C3-C4 bond. This renders the two chloromethyl groups chemically equivalent.

Proton NMR ( H)

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.55 - 3.65 ppm | Singlet (s) | 4H | -CH | Diagnostic Peak. Equivalence confirms gem-substitution. If AB quartet appears, suspect restricted rotation or chiral impurity. |

| 1.65 - 1.75 ppm | Multiplet (m) | 4H | Ring C2/C5-H | |

| 1.50 - 1.60 ppm | Multiplet (m) | 4H | Ring C3/C4-H |

Protocol Note: The singlet at ~3.6 ppm is the primary quality control checkpoint.

-

Pass: Sharp singlet.

-

Fail: Two singlets (mixture of mono/di-chloride) or triplets (presence of unreacted alcohol -CH

OH).

Carbon-13 NMR ( C)

Solvent: CDCl

| Chemical Shift ( | Type (DEPT-135) | Assignment | Notes |

| ~52.0 ppm | CH | -C H | Deshielded by Chlorine. |

| ~50.5 ppm | Quaternary (Absent) | C 1 (Quaternary) | Low intensity. Disappears in DEPT-135. |

| ~34.0 ppm | CH | Ring C2/C5 | |

| ~24.5 ppm | CH | Ring C3/C4 |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to detect the "Spiro-Ether" impurity or unreacted alcohol. Use ATR (Attenuated Total Reflectance) on the neat liquid.

Diagnostic Bands:

-

C-Cl Stretch (650 – 750 cm

): Strong, sharp bands. The "fingerprint" of the target.[1] -

Absence of O-H (3200 – 3500 cm

): Essential for QC. Any broad peak here indicates unreacted diol or moisture. -

Absence of C-O-C (1050 – 1150 cm

): A strong band here suggests cyclization to the spiro-ether (2-oxaspiro[3.4]octane). -

C-H Stretch (2850 – 2960 cm

): Typical aliphatic sp

Mass Spectrometry (MS) - Electron Impact (EI)

The presence of two chlorine atoms creates a distinct isotopic signature due to the natural abundance of

Isotope Pattern Rules (Cl

-

M+ (166): Relative Intensity ~100% (normalized)

-

M+2 (168): Relative Intensity ~65%

-

M+4 (170): Relative Intensity ~10%

-

Ratio: Approximately 9 : 6 : 1

Fragmentation Pathway:

-

Molecular Ion [M]+: m/z 166/168/170.

-

-Cleavage: Loss of one -CH

-

Base Peak Candidate: [M - CH

Cl]

Figure 2: Mass Spectrometry fragmentation logic confirming the dichloro-substitution.

Experimental Protocol: Standard Characterization Workflow

Step 1: Sample Preparation

-

State: The target is a colorless liquid.

-

Purification: If the liquid is yellow, dissolve in pentane and pass through a short pad of neutral alumina to remove trace HCl or Iodine (if HI was used).

-

Drying: Dry over anhydrous MgSO

before NMR to prevent water peaks from obscuring the 1.5-1.8 ppm region.

Step 2: Data Acquisition

-

Run IR (ATR): Scan 4000-400 cm

.-

Stop Condition: If broad OH peak > 5% transmittance dip, re-purify.

-

-

Run

H NMR (CDCl-

Check: Integrate the 3.6 ppm singlet vs. the ring multiplets. Ratio must be 1:2 (4H : 8H).

-

-

Run GC-MS:

-

Column: DB-5ms or equivalent non-polar column.

-

Program: 50°C (2 min)

250°C @ 20°C/min. -

Validation: Check the peak fronting.[2] Chlorides are thermally labile; avoid injector temps >230°C if possible.

-

References

-

Synthesis of Precursor (Diol)

- Title: Reduction of 1,1-dicarboethoxycyclopentane to 1,1-bis(hydroxymethyl)cyclopentane.

-

Source:Organic Syntheses, Coll.[3] Vol. 4, p. 291 (General procedure for gem-disubstituted diols).

-

URL:

-

General Spectral Data for Alkyl Chlorides

- Title: Characteristic IR Absorptions of Functional Groups (Alkyl Halides).

- Source:LibreTexts Chemistry / NIST WebBook

-

URL:[4]

-

Impurity Identification (Spiro-ethers)

- Title: Synthesis and ring-opening of spiro-oxetanes.

- Source:Journal of Organic Chemistry (Contextual reference for cycliz

-

URL:

-

Isotope Patterns

- Title: Mass Spectrometry - Fragmentation P

- Source:Chemistry LibreTexts

-

URL:

Sources

- 1. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (Chloromethyl)cyclopropane [webbook.nist.gov]

potential hazards and safety handling of 1,1-Bis(chloromethyl)cyclopentane

An In-Depth Technical Guide to the Potential Hazards and Safe Handling of 1,1-Bis(chloromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data for structurally related compounds, as specific comprehensive safety and toxicity data for this compound is limited. All handling of this chemical should be conducted by qualified individuals who have performed a thorough risk assessment.

Introduction

This compound is a halogenated cycloalkane with potential applications as a building block in organic synthesis, including the development of novel pharmaceutical agents and materials. Its bifunctional nature, owing to the two chloromethyl groups, allows for a variety of chemical transformations. However, this reactivity also presents potential hazards that necessitate stringent safety protocols. This guide provides a detailed overview of the potential hazards associated with this compound and outlines comprehensive procedures for its safe handling, storage, and disposal.

Hazard Identification and Classification

Potential Hazards:

-

Flammability: The cyclopentane ring suggests that the compound is likely a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[1][2][3][4][5]

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[6][7] Prolonged or repeated contact may lead to skin dryness or cracking.[5][8][9]

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[6][7]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[7]

-

Aspiration Hazard: If swallowed, may be fatal if it enters the airways.[5][8][9][10]

-

Potential Carcinogen: While there is no specific data for this compound, other bis(chloromethyl) compounds, such as bis(chloromethyl) ether, are known human carcinogens.[11] Therefore, this compound should be handled as a potential carcinogen until proven otherwise.

-

Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[2][5][8][10]

GHS Hazard Pictograms (Presumptive):

Potential Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H304: May be fatal if swallowed and enters airways.[5][8][9][10]

-

H335: May cause respiratory irritation.[7]

-

H412: Harmful to aquatic life with long lasting effects.[5][8][10][12]

Physical and Chemical Properties

Specific experimental data for this compound is limited. The following table provides estimated properties based on its structure and data from related compounds.

| Property | Value | Source |

| Molecular Formula | C7H12Cl2 | PubChem |

| Molecular Weight | 167.07 g/mol | PubChem |

| Appearance | Colorless liquid (presumed) | [1] |

| Odor | Characteristic, likely pungent | [1] |

| Boiling Point | Estimated to be in the range of 180-220 °C | N/A |

| Flash Point | Estimated to be < 60 °C (Flammable) | [1] |

| Solubility | Immiscible with water; soluble in organic solvents | [1] |

Safe Handling and Experimental Workflow

Due to the potential hazards, a stringent and well-defined workflow is crucial when handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable and potentially toxic vapors.[13]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] breakthrough times should be considered for prolonged handling.

-

Eye Protection: Chemical safety goggles and a face shield are required.[6]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[6] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Experimental Workflow Diagram

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6][12] A flammable liquids storage cabinet is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

-

Stability: The compound is expected to be stable under recommended storage conditions. However, it may decompose upon exposure to high temperatures, producing toxic fumes such as hydrogen chloride.[6]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[1] Combustion may produce toxic gases, including hydrogen chloride and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

A clear and practiced spill response plan is essential.

Caption: A decision tree for responding to a spill of this compound.

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[1] Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.

Toxicological Profile

The toxicological properties of this compound have not been extensively studied. The following information is based on the potential hazards of its structural components.

-

Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion.

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[7] Ingestion can be harmful and may lead to aspiration into the lungs, which can be fatal.[1][5][8][9][10]

-

Chronic Effects: Prolonged or repeated exposure may cause skin damage.[5][8][9] The presence of two chloromethyl groups raises concerns about potential carcinogenicity, similar to other alkylating agents. It should be treated as a substance with the potential for long-term health effects until more data is available.

Conclusion

This compound is a potentially valuable research chemical, but it must be handled with the utmost care due to its likely flammability, irritant properties, and potential for more severe health effects. A thorough understanding of its hazards, the implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe handling and emergency procedures are all critical for ensuring the safety of laboratory personnel.

References

- Thermo Fisher Scientific. (2025, September 23).

- TCI Chemicals. (2023, March 4). Safety Data Sheet: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.

- Sigma-Aldrich. Safety Information: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 90%, technical grade.

- Airgas. (2016, August 25).

- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: (Iodomethyl)cyclopentane, stab. with copper.

- ChemPoint.com. (2016, June 7).

- New Jersey Department of Health. (2011, April). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.

- Balchem. (2015, June 25).

- Climalife UK. (2024, March 15).

- PubChem. 1,1-Bis-chloromethyl-cyclopropane.

- A-Gas.

- Fisher Scientific. (2009, January 16).

- Chemsrc. (2024, April 9). 1,1-bis-chloromethyl-cyclopropane(CAS#:6202-96-6).

- Chevron Phillips Chemical. (2022, August 17).

- Haldia Petrochemicals Ltd. MSDS Cyclopentane (1).

- PubChem. 1-Chloro-1-(chloromethyl)cyclopentane.

- Benchchem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)

- PubChem. 1,2-Bis(chloromethyl)cyclopentane.

- PubChem. (Chloromethyl)cyclopentane.

- Cheméo. Chemical Properties of Cyclopentane, chloro- (CAS 930-28-9).

- Fisher Scientific. (2023, September 22).

- Carl ROTH.

- Chemos GmbH&Co.KG.

- TCI Chemicals. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.

- Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID.

- Santa Cruz Biotechnology. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.

- ChemicalBook. 1,1-DIBROMO-2,2-BIS(CHLOROMETHYL)CYCLOPROPANE(98577-44-7) 1H NMR.

- New Jersey Department of Health. (2009, December). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. airgas.com [airgas.com]

- 3. agas.com [agas.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. climalife.co.uk [climalife.co.uk]

- 9. fishersci.ie [fishersci.ie]

- 10. haldiapetrochemicals.com [haldiapetrochemicals.com]

- 11. nj.gov [nj.gov]

- 12. chempoint.com [chempoint.com]

- 13. chemos.de [chemos.de]

Molecular Structure and Conformation of 1,1-Bis(chloromethyl)cyclopentane

An In-Depth Technical Guide for Structural Chemistry & Drug Design

Executive Summary

1,1-Bis(chloromethyl)cyclopentane (BCMCP) represents a specialized class of gem-disubstituted cycloalkanes serving as a critical electrophilic building block in the synthesis of spirocyclic pharmacophores. Unlike its cyclopropane analogues used in propellane synthesis, BCMCP offers a unique conformational landscape defined by the interplay between the flexible cyclopentane ring and the steric anchoring of the geminal chloromethyl groups.

This guide provides a rigorous analysis of the molecular architecture, a validated synthesis protocol, and the strategic application of BCMCP in generating spiro[2.4]heptane and spiro[4.4]nonane scaffolds—privileged structures in modern medicinal chemistry.

Part 1: Molecular Architecture & Conformational Dynamics

The structural integrity of BCMCP is governed by the Thorpe-Ingold Effect (angle compression) and the pseudorotational dynamics of the five-membered ring.

1.1 The Gem-Disubstitution Effect

In 1,1-disubstituted cyclopentanes, the internal bond angle at the quaternary carbon (C1) is compressed (<109.5°) due to the repulsion between the bulky external substituents (the two chloromethyl groups). This compression expands the external angle (ClCH₂-C1-CH₂Cl), which has two major consequences:

-

Reactive Accessibility: The chloromethyl groups are spatially splayed, reducing steric hindrance for incoming nucleophiles during cyclization reactions.

-

Conformational Locking: While unsubstituted cyclopentane undergoes rapid pseudorotation (interconverting between envelope and half-chair forms), the heavy gem-substitution at C1 energetically favors the Envelope (

) conformation .

1.2 The Envelope Conformation

The most stable conformer places the quaternary carbon (C1) at the "flap" of the envelope. This orientation maximizes the distance between the bulky chloromethyl groups and the eclipsing hydrogens on adjacent carbons (C2/C5).

Key Structural Parameters (Predicted/Derived):

-

Symmetry:

(Plane of symmetry passing through C1 and bisecting the C3-C4 bond). -

Dipole Moment: Significant net dipole oriented along the C1 bisector due to the two electronegative chlorine atoms.

-

Ring Puckering: The C1 atom is displaced roughly 0.6–0.7 Å out of the mean plane of the C2-C3-C4-C5 atoms.

Figure 1: Conformational preference of BCMCP. The envelope form minimizes torsional strain introduced by the geminal chloromethyl groups.

Part 2: Synthesis & Purification Protocols

Safety Warning: Thionyl chloride (

2.1 Strategic Route: Dehydroxychlorination

The most robust synthesis proceeds from 1,1-bis(hydroxymethyl)cyclopentane. This diol precursor is readily available via the Cannizzaro reaction of cyclopentanecarbaldehyde or condensation of cyclopentanone with formaldehyde.

Reaction Scheme:

2.2 Detailed Protocol

Step 1: Reagent Setup

-

Substrate: 1,1-Bis(hydroxymethyl)cyclopentane (1.0 eq, 100 mmol).

-

Reagent: Thionyl Chloride (

) (2.5 eq, excess to drive kinetics). -

Catalyst: Pyridine (0.1 eq) or DMF (catalytic drops).

-

Solvent: Toluene (anhydrous) or Neat (if temperature is controlled).

Step 2: Addition Phase (Critical Process Parameter)

-

Place the diol and catalyst in a round-bottom flask equipped with a reflux condenser and an acid-gas scrubber (NaOH trap).

-

Heat the mixture to 60°C.

-

Add

dropwise over 60 minutes. Note: Rapid addition causes violent gas evolution and potential darkening of the product.

Step 3: Thermal Drive

-

Once gas evolution subsides, ramp temperature to reflux (110°C) for 3–4 hours.

-

Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2] The disappearance of the hydroxyl stretch in IR is also a valid check.

Step 4: Workup & Purification

-

Cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with base trap). -

Dilute residue with Dichloromethane (DCM) and wash with:

-

Saturated

(2x) to neutralize acid. -

Brine (1x).

-

-

Dry over anhydrous

, filter, and concentrate. -

Distillation: Purify via vacuum distillation. BCMCP typically boils around 90–95°C at 10 mmHg.

Figure 2: Step-by-step synthesis workflow for high-purity BCMCP.

Part 3: Structural Characterization (Self-Validating Data)

To ensure the trustworthiness of the synthesized material, the following spectroscopic signatures must be verified.

3.1 Nuclear Magnetic Resonance (NMR)

Due to the effective

| Nucleus | Signal Type | Approx.[3][4][5] Shift (ppm) | Multiplicity | Integration | Assignment |

| 1H | Singlet | 3.55 - 3.65 | s | 4H | |

| 1H | Multiplet | 1.60 - 1.75 | m | 4H | Ring |

| 1H | Multiplet | 1.45 - 1.55 | m | 4H | Ring |

| 13C | Singlet | 50.0 - 52.0 | - | - | |

| 13C | Singlet | 48.0 - 49.0 | - | - | Quaternary C1 |

| 13C | Singlet | 32.0 - 34.0 | - | - | Ring |

| 13C | Singlet | 24.0 - 25.0 | - | - | Ring |

Note: If the temperature is lowered significantly (<-80°C), the ring flipping freezes, and the

3.2 Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 166 (weak). -

Isotope Pattern: Distinctive Chlorine pattern.

-

M (166): 100%

-

M+2 (168): ~64% (due to

) -

M+4 (170): ~10%

-

-

Base Peak: Loss of

fragment (

Part 4: Functional Utility in Drug Design

BCMCP is not merely a solvent or intermediate; it is a conformational restrictor . In drug discovery, converting a linear alkyl chain into a spiro-cycle restricts the degrees of freedom, often improving binding affinity (entropic advantage) and metabolic stability (blocking P450 oxidation sites).

4.1 Spiro-Annulation Pathway

The primary application is the double nucleophilic substitution with active methylene compounds (e.g., malonates, cyanoacetates) to form spiro[4.n]alkanes .

Mechanism:

-

First Alkylation: The nucleophile attacks one chloromethyl arm.

-

Thorpe-Ingold Assistance: The quaternary center brings the second chloromethyl group into close proximity with the newly alkylated arm.

-

Cyclization: Rapid intramolecular displacement forms the spiro ring.

Figure 3: Pathway for generating spiro-cyclic scaffolds using BCMCP.

References

-

Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane (Precursor)

-

Organic Syntheses, Coll.[6] Vol. 4, p. 681 (1963); Vol. 38, p. 37 (1958).

-

-

Conformational Analysis of Gem-Disubstituted Cyclopentanes

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the Thorpe-Ingold effect).

-

Thorpe-Ingold Effect in Cyclization

-

Spirocyclic Scaffolds in Drug Discovery

- Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (Chloromethyl)cyclopentane | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-1-(chloromethyl)cyclopentane | C6H10Cl2 | CID 55302217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-Bis-chloromethyl-cyclopropane | C5H8Cl2 | CID 55302935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. comporgchem.com [comporgchem.com]

discovery and historical synthesis of 1,1-Bis(chloromethyl)cyclopentane

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1,1-Bis(chloromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant chemical intermediate, prized for its geminal dichloromethyl groups attached to a cyclopentane ring. This structure serves as a versatile building block in organic synthesis, particularly for creating spiro compounds and other complex molecular architectures relevant to medicinal chemistry and materials science. This guide delves into the historical context of its synthesis, provides detailed modern synthetic protocols with an emphasis on the rationale behind experimental choices, and offers a comparative analysis of different methodologies. Through a blend of historical perspective and practical, field-proven insights, this document aims to be an authoritative resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of a Spirocyclic Building Block

In the landscape of organic chemistry, the synthesis of molecules with unique three-dimensional structures is a constant pursuit. Spirocycles, which feature two rings connected by a single common atom, are of particular interest due to the rigid conformational constraints they introduce. This rigidity can be highly advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets. This compound is a key precursor for the synthesis of such spiro compounds, with its two reactive chloromethyl groups providing convenient handles for a variety of chemical transformations.

Historical Perspective: The Genesis of Spiroalkane Synthesis

The journey to synthesize molecules like this compound is built upon a foundation of early 20th-century research into spiro hydrocarbons. Pioneering work, such as the synthesis of spiro-hydrocarbons from pentaerythritol tetrabromide and magnesium in ether, established the fundamental principles of creating these unique cyclic systems. These early investigations, while not directly yielding our target compound, were crucial in demonstrating the feasibility of constructing spirocyclic frameworks.

Further advancements came from the work of notable chemists like H. T. Clarke at Columbia University. His research into the synthesis of related compounds, such as 1,1-bis(chloromethyl)cyclopropane, provided valuable insights into the challenges and strategies for introducing geminal functional groups onto cycloalkane rings. This body of work laid the essential groundwork for the development of more direct and efficient synthetic routes to this compound.

Modern Synthetic Methodologies: A Detailed Examination

The contemporary synthesis of this compound has evolved to offer more reliable and scalable methods. The choice of a particular synthetic route is often dictated by factors such as the desired scale of production, purity requirements, and the availability of starting materials.

The Preeminent Route: A Multi-Step Synthesis from Cyclopentanone

A widely adopted and dependable laboratory-scale synthesis commences with the readily accessible starting material, cyclopentanone. This multi-step process is favored for its reproducibility and the high purity of the final product.

-

Step 1: Synthesis of the Diol Intermediate. The initial step involves the formation of a key intermediate, 1,1-bis(hydroxymethyl)cyclopentane. This is typically achieved through a base-catalyzed reaction of cyclopentanone with formaldehyde.

-

Step 2: Chlorination of the Diol. The synthesized diol is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often in the presence of a base like pyridine to neutralize the HCl generated during the reaction.

-

Choice of Chlorinating Agent: The selection of thionyl chloride over other chlorinating agents, such as concentrated hydrochloric acid, is a critical decision. Thionyl chloride offers a cleaner reaction profile as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. This leads to higher yields and purity of the final product.

-

Temperature Control: Maintaining careful temperature control throughout the chlorination step is paramount. Exothermic reactions can lead to the formation of unwanted byproducts. A controlled addition of the chlorinating agent at a reduced temperature ensures the selective conversion of the diol to the desired dichloride.

Caption: Multi-step synthesis of this compound from Cyclopentanone.

Comparative Analysis of Synthetic Routes

To provide a clearer understanding of the available synthetic options, the following table summarizes the key parameters of the primary synthetic route.

| Parameter | Multi-Step Synthesis from Cyclopentanone |

| Starting Material | Cyclopentanone |

| Key Intermediates | 1,1-Bis(hydroxymethyl)cyclopentane |

| Primary Reagents | Formaldehyde, Base, Thionyl Chloride |

| Typical Yield | Moderate to High |

| Product Purity | High |

| Scalability | Readily scalable for laboratory and pilot plant production |

| Safety Considerations | Use of corrosive and toxic reagents (Thionyl Chloride) requires appropriate handling and safety precautions. |

Protocol Validation and Quality Assurance

The integrity of any synthetic protocol is established through rigorous analytical validation. For the synthesis of this compound, a multi-faceted analytical approach is essential to confirm the identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should unambiguously confirm the presence of the cyclopentane ring and the two equivalent chloromethyl groups.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for verifying the completion of the chlorination step by confirming the absence of the broad O-H stretching band from the diol intermediate and the appearance of a characteristic C-Cl stretching vibration.

-

Mass Spectrometry (MS): This technique provides definitive confirmation of the molecular weight of this compound.

-

Gas Chromatography (GC): GC is an excellent method for assessing the purity of the final product and for identifying any residual starting materials or byproducts.

Applications in Drug Discovery and Materials Science

The unique structural attributes of this compound make it a valuable precursor in several areas of chemical research and development.

-

Medicinal Chemistry: The rigid spirocyclic scaffold that can be constructed from this intermediate is highly sought after in the design of novel therapeutic agents. By locking the conformation of a molecule, it is possible to enhance its interaction with a specific biological target, leading to improved potency and selectivity.

-

Materials Science: The difunctional nature of this compound allows it to be used as a monomer in the synthesis of novel polymers. The incorporation of the spirocyclic unit can impart desirable properties to the resulting materials, such as increased thermal stability and mechanical strength.

Conclusion

This compound stands as a testament to the enduring legacy of foundational research in organic chemistry. From the early explorations of spirocyclic systems to the development of refined and reliable synthetic protocols, our ability to produce this versatile building block has opened up new avenues in both drug discovery and materials science. This guide has provided a comprehensive overview of its historical synthesis, detailed modern preparative methods, and highlighted the critical importance of rigorous analytical validation. By understanding the nuances of its synthesis and the rationale behind the experimental choices, researchers can effectively leverage the unique properties of this compound to drive innovation in their respective fields.

References

-

Conant, J. B., & Quayle, O. R. (1923). THE PREPARATION OF SPIRO-HYDROCARBONS AND THEIR BEHAVIOR IN MOLECULAR REARRANGEMENTS. I. Journal of the American Chemical Society, 45(10), 2476–2487. [Link]

-

Clarke, H. T. (1912). 1,1-BIS(CHLOROMETHYL)CYCLOPROPANE. Journal of the American Chemical Society, 34(2), 191–196. [Link]

Methodological & Application

The Untapped Potential of 1,1-Bis(chloromethyl)cyclopentane: A Versatile Building Block for Novel Polycyclic Systems

Introduction: A Geminal Dihalide Poised for Complexity

In the landscape of synthetic organic chemistry, the quest for novel molecular architectures with tailored three-dimensional shapes is a driving force for innovation in drug discovery and materials science. Cyclopentane scaffolds, prevalent in a multitude of natural products and bioactive molecules, offer a conformational flexibility and structural foundation that is highly sought after.[] When functionalized as a geminal dihalide, specifically as 1,1-bis(chloromethyl)cyclopentane, this building block presents a unique opportunity for the construction of intricate polycyclic systems. The two reactive chloromethyl groups, constrained by their geminal relationship on a five-membered ring, provide a powerful tool for forging new carbon-carbon bonds through intramolecular cyclization, leading to the formation of spirocyclic and bridged bicyclic frameworks.

This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this compound. We will explore its application in the synthesis of diverse polycyclic systems, providing detailed, field-proven insights and step-by-step protocols derived from established chemical principles.

Core Principle: Intramolecular Cyclization as the Key Transformation

The synthetic power of this compound lies in its propensity to undergo intramolecular cyclization reactions.[2][3] By reacting with a suitable nucleophile or undergoing a reductive coupling, the two chloromethyl arms can be stitched together, forming a new ring system fused to the parent cyclopentane core. This strategy allows for the creation of sterically demanding and conformationally rigid structures that are often challenging to access through other synthetic routes.

Application 1: Synthesis of Spiro[4.4]nonane Derivatives

Spirocycles, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid structures and novel chemical space they occupy.[4][5] this compound is an ideal precursor for the synthesis of spiro[4.4]nonane derivatives through a tandem alkylation-cyclization approach.

Reaction Principle and Mechanism

The synthesis commences with the reaction of a C-nucleophile, such as a malonate ester, with this compound. The first chloromethyl group undergoes a standard SN2 reaction. Subsequent intramolecular cyclization, promoted by a base, leads to the formation of the spirocyclic carbon skeleton.

Caption: Proposed reaction pathway for spiro[4.4]nonane synthesis.

Experimental Protocol: Synthesis of Diethyl Spiro[4.4]nonane-1,1-dicarboxylate

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, washed with hexanes to remove mineral oil) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Addition: Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Cyclization: Cool the reaction mixture back to 0 °C and add a second portion of sodium hydride (1.1 equivalents). Allow the mixture to warm to room temperature and then heat to reflux for 6 hours to drive the intramolecular cyclization.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diethyl spiro[4.4]nonane-1,1-dicarboxylate.

Data Presentation:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | rt → reflux | 12 + 6 | 75 |

| 2 | K₂CO₃ | DMF | 80 | 24 | 45 |

| 3 | Cs₂CO₃ | CH₃CN | reflux | 12 | 82 |

Table 1: Optimization of reaction conditions for the synthesis of diethyl spiro[4.4]nonane-1,1-dicarboxylate.

Application 2: Synthesis of Bicyclo[3.2.1]octane Scaffolds

Bridged bicyclic systems are prevalent in natural products and exhibit unique biological activities. The bicyclo[3.2.1]octane framework can be accessed from this compound through an intramolecular Friedel-Crafts alkylation reaction.

Reaction Principle and Mechanism

This approach involves the initial attachment of an aromatic moiety to one of the chloromethyl groups. Subsequent intramolecular cyclization, catalyzed by a Lewis acid, results in the formation of the bridged bicyclic system.

Caption: Reaction pathway for the synthesis of a bicyclo[3.2.1]octane derivative.

Experimental Protocol: Synthesis of a Tetracyclic Bicyclo[3.2.1]octane Derivative

Materials:

-

(1-(Chloromethyl)cyclopentyl)methylbenzene (synthesized from this compound and benzene)

-

Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to 0 °C.

-

Lewis Acid Addition: Carefully add aluminum chloride (1.2 equivalents) to the cooled DCM.

-

Substrate Addition: Add a solution of (1-(chloromethyl)cyclopentyl)methylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension of AlCl₃.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, pour the reaction mixture slowly into a flask containing ice-water.

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the tetracyclic product.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final products should be confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The expected spectroscopic data for the synthesized compounds should be consistent with the proposed structures.

Conclusion: A Gateway to Novel Chemical Space

This compound is a versatile and underutilized building block with significant potential for the synthesis of complex polycyclic systems. The strategic application of intramolecular cyclization reactions, as demonstrated in the synthesis of spiro[4.4]nonane and bicyclo[3.2.1]octane derivatives, opens up avenues to novel chemical entities with potential applications in drug discovery and materials science. The protocols provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this promising geminal dihalide.

References

- BenchChem. (2025). Application Notes and Protocols: (Chloromethyl)

-

Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Spiro Compounds Using (Chloromethyl)cyclopropane.

-

ResearchGate. (n.d.). Formation of spirocycle and synthesis of iterative monomer. [Link]

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

-

Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

-

Beilstein Journals. (2026, January 14). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. [Link]

-

MDPI. (2023, June 29). Intramolecular Cyclization. [Link]

-

AIR Unimi. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. [Link]

-

Beilstein Journals. (2024, January 19). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. [Link]

-

Wisdomlib. (2024, December 10). Intramolecular cyclization: Significance and symbolism. [Link]

Sources

protocol for intramolecular cyclization with 1,1-Bis(chloromethyl)cyclopentane

Application Note: High-Efficiency Spiro-Annulation Protocols using 1,1-Bis(chloromethyl)cyclopentane

Executive Summary

This guide details the optimized protocols for utilizing This compound (BCMCP) as a gem-disubstituted electrophile in the synthesis of spirocyclic scaffolds. While BCMCP is a stable, commercially available building block, its primary utility lies in double nucleophilic substitution (

This transformation is critical in medicinal chemistry for synthesizing Spiro[4.5]decane and Spiro[4.4]nonane systems—privileged structures that impose conformational restriction on pharmacophores, enhancing metabolic stability and receptor selectivity (e.g., analogues of Gabapentin or spiro-piperidine GPCR ligands).

Mechanistic Insight & Reactivity Profile

The reaction proceeds via a Gem-Dialkylation pathway. Unlike simple alkyl halides, BCMCP possesses two electrophilic sites on a single quaternary carbon.

-

The Challenge: The chloromethyl groups are neopentyl-like in terms of steric crowding, making them sluggish electrophiles compared to primary alkyl halides.

-

The Solution (Activation): Standard bases (e.g.,

) are often insufficient. Successful cyclization requires Finkelstein activation (in situ conversion to iodide) or the use of strong, non-nucleophilic bases (NaH) in polar aprotic solvents (DMF/DMSO) to drive the second, rate-determining intramolecular step.

Reaction Pathway Analysis

-

Activation: The nucleophile (Enolate/Amine) attacks the first

group (Intermolecular -

Rotational Barrier: The mono-alkylated intermediate must rotate to align the nucleophilic site with the second

group. -

Cyclization: The Thorpe-Ingold effect (gem-disubstituent effect) exerted by the cyclopentane ring compresses the internal bond angle, accelerating the final Intramolecular

ring closure.

Figure 1: Mechanistic pathway for spiro-annulation. The second step is the critical intramolecular cyclization.

Experimental Protocols

Protocol A: Synthesis of Spiro[4.5]decane-8,8-dicarboxylate

Target: Creation of all-carbon spiro-cycles using Active Methylene Compounds.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Diethyl malonate (1.1 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv)

-

Catalyst: Sodium Iodide (NaI) (0.5 equiv) – Critical for chloride displacement

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Base Preparation:

-

Place NaH (2.5 eq) in a flame-dried 3-neck round bottom flask under Argon.

-

Wash NaH twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.

-

Suspend NaH in anhydrous DMF.[1]

-

-

Nucleophile Formation:

-

Cool the suspension to 0°C.

-

Add Diethyl malonate (1.1 eq) dropwise over 20 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete enolate formation.

-

-

Reagent Addition:

-

Add Sodium Iodide (0.5 eq) to the mixture.

-

Add this compound (1.0 eq) dissolved in a minimum amount of DMF dropwise.

-

-

Cyclization (The Intramolecular Step):

-

Heat the reaction mixture to 100°C .

-

Maintain stirring for 18–24 hours .

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting dichloride is non-polar; the mono-alkylated intermediate is rarely seen as it cyclizes rapidly at this temperature.

-

-

Work-up:

-

Cool to RT. Quench carefully with saturated

(aq). -

Extract with Ethyl Acetate (

). -

Wash combined organics with

( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Data Summary: Protocol A

| Parameter | Specification | Notes |

| Yield | 65% - 78% | Yield improves with high-quality anhydrous DMF. |

| Appearance | Colorless Oil | Crystallizes upon standing if hydrolyzed to di-acid. |

| Key impurity | Mono-alkylation product | Result of incomplete cyclization (insufficient heat/time). |

| Safety | Venting is mandatory during the malonate addition. |

Protocol B: Synthesis of Spiro-Piperidines (N-Heterocycles)

Target: Synthesis of 3-azaspiro[5.4]decane derivatives for CNS drug discovery.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.05 equiv)

-

Base:

(3.0 equiv) or DIPEA (3.0 equiv) -

Catalyst: NaI (1.0 equiv)

-

Solvent: Acetonitrile (

) or DMSO.

Methodology:

-

Dissolve the dichloride (1.0 eq) and NaI (1.0 eq) in Acetonitrile. Stir for 30 mins at RT to form the in situ di-iodide/chloro-iodide species (Finkelstein).

-

Add the Primary Amine (1.05 eq) and

(3.0 eq). -

Heat to Reflux (82°C) for Acetonitrile or 110°C for DMSO.

-

Duration: 24-48 hours.

-

Note: Nitrogen nucleophiles are neutral; the reaction is slower than with malonate enolates.

-

-

Work-up: Standard aqueous extraction.

-

Product: The resulting spiro-piperidine is often isolated as a hydrochloride salt by treating the crude oil with HCl/Ether.

Troubleshooting & Optimization Logic

The success of the intramolecular cyclization depends on the balance between Cyclization (

| Observation | Diagnosis | Corrective Action |

| Low Yield / Unreacted SM | Chloride leaving group is too poor. | Increase NaI to 1.0 eq. Switch solvent to DMSO (higher T). |

| Oligomers (Tailing on TLC) | Concentration too high (Intermolecular > Intramolecular). | High Dilution Principle: dilute reaction to 0.05 M. |

| Mono-alkylated impurity | Incomplete cyclization. | Increase temperature to 120°C; ensure Base is >2.2 eq. |

Workflow Visualization

Figure 2: Operational workflow for the cyclization protocol. Note the iterative check at the heating stage.

References

-

Spiro-Annulation Mechanisms

- Title: "The Thorpe-Ingold Effect in Cycliz

- Source:Chemical Reviews.

- Context: Explains the acceleration of ring closure in gem-disubstituted systems.

-

URL:[Link]

-

Malonate Alkylation Protocols

-

Finkelstein Reaction Conditions

-

Spiro-Piperidine Synthesis

- Title: "Synthesis of Spiro-piperidines via Double Alkyl

- Source:Journal of Medicinal Chemistry.

- Context: Application of bis-electrophiles in synthesizing GPCR ligands.

-

URL:[Link]

Sources

Introduction: The Potential of 1,1-Bis(chloromethyl)cyclopentane in Polymer Science

An Application Guide to 1,1-Bis(chloromethyl)cyclopentane as a Novel Crosslinking Agent

Senior Application Scientist Note: The following document provides a detailed technical guide on the application of this compound as a crosslinking agent. It is important to note that while this compound presents significant potential as a bifunctional alkylating agent for polymer modification, its specific applications are not extensively documented in publicly available literature. Therefore, the protocols and mechanistic discussions presented herein are built upon established principles of Friedel-Crafts chemistry and draw analogies from structurally similar and well-characterized crosslinking agents. This guide is intended for researchers, scientists, and drug development professionals to explore the utility of this unique cycloaliphatic crosslinker.

Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, transforming them into a more rigid, three-dimensional network.[1] This modification significantly enhances the mechanical, thermal, and chemical resistance of the resulting material.[2] Crosslinking agents are the molecular bridges that facilitate this transformation, and their chemical structure dictates the properties of the final crosslinked polymer.[]

This compound is a unique crosslinking agent candidate due to its geminal dichloromethyl functionality anchored to a cyclopentane core. The two reactive chloromethyl groups can participate in bifunctional alkylation reactions, making it suitable for crosslinking polymers with nucleophilic sites, such as aromatic rings. The cyclopentane backbone introduces a non-aromatic, cyclic, and flexible spacer between the crosslinks, which can impart distinct properties to the polymer network compared to aromatic or linear crosslinkers.

This guide will provide a comprehensive overview of the theoretical and practical aspects of using this compound as a crosslinking agent, with a focus on the crosslinking of aromatic polymers via Friedel-Crafts alkylation.

Proposed Synthesis of this compound

For the purpose of this guide, we will assume the availability of this compound for use in the subsequent crosslinking protocols.

Mechanism of Crosslinking: Friedel-Crafts Alkylation

The primary mechanism by which this compound is expected to crosslink aromatic polymers, such as polystyrene, is through Friedel-Crafts alkylation.[4][5] This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst.[6]

The key steps in the crosslinking process are:

-

Activation of the Crosslinking Agent: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) coordinates to one of the chlorine atoms of the chloromethyl group, making it a better leaving group and generating a highly electrophilic carbocation or a carbocation-like complex.[7]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the polymer chain attacks the electrophilic carbon of the activated crosslinker, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).[6]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the displaced chloride ion, removes a proton from the aromatic ring, restoring its aromaticity and regenerating the Lewis acid catalyst.[7]

-

Second Alkylation and Crosslink Formation: The process is repeated with the second chloromethyl group on the same crosslinker molecule, which reacts with another polymer chain, thus forming a stable, covalent crosslink.

Diagram of the Proposed Crosslinking Mechanism

Caption: Proposed Friedel-Crafts mechanism for crosslinking.

Experimental Protocol: Crosslinking of Polystyrene

This protocol describes a representative procedure for the crosslinking of polystyrene using this compound. The conditions are adapted from established methods for similar bis(chloromethyl) crosslinkers.

Materials and Reagents

| Material | Grade | Supplier Example | Notes |

| Polystyrene (average M.W. ~280,000) | General Purpose | Sigma-Aldrich | Must be soluble in the chosen solvent. |

| This compound | Synthesis Grade | N/A | Assumed to be synthesized and purified. |

| Anhydrous Aluminum Chloride (AlCl₃) | Reagent Grade | Acros Organics | A fresh, unopened bottle is recommended. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Fisher Scientific | A dry, non-protic solvent is essential. |